![molecular formula C17H20N6O2 B2560602 1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide CAS No. 1375918-86-7](/img/structure/B2560602.png)
1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a propynyl group, a pyrimidine ring, an oxadiazole ring, and a piperidine ring .
Molecular Structure Analysis
The molecule likely has several interesting features due to its functional groups. For example, the oxadiazole ring could form intramolecular hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the propynyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties. These compounds, including structures similar to the query compound, showed promising results against cancer cell lines. The study identified compounds with low IC50 values, indicating strong anticancer activity compared to doxorubicin, a standard reference drug used in cancer treatment. This suggests that such compounds could be potential candidates for further cancer therapy research (Rehman et al., 2018).
Tubulin Inhibition and Antiproliferative Effects
Another study discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents, acting as tubulin inhibitors. This finding was supported by biological activity profile studies and biochemical assays with pure tubulin. The compounds demonstrated increased numbers of mitotic cells after treatment, indicating their potential as anticancer agents by inhibiting tubulin, a critical protein in cell division (Krasavin et al., 2014).
Potential Antipsychotic Agents
Heterocyclic analogs, including those structurally related to the query compound, were evaluated as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and for their ability to antagonize specific behavioral responses in animal models. The findings indicated that certain derivatives exhibited potent in vivo activities, suggesting their potential as backup compounds to established antipsychotic medications (Norman et al., 1996).
Antimicrobial and Antienzymatic Activities
Research into the microwave-assisted synthesis of hybrid molecules containing structural elements related to the query compound explored their biological activities. The study evaluated antimicrobial, antilipase, and antiurease activities of these compounds, identifying several with good to moderate activity against test microorganisms. This highlights the potential for developing new therapeutic agents targeting microbial infections and enzyme-related disorders (Başoğlu et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, bearing structural resemblance to the query compound, were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase. One compound demonstrated promising activity in vitro, suggesting potential application in tuberculosis treatment (Jeankumar et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-11-23-12-4-3-6-13(23)17(24)20-10-7-14-21-16(22-25-14)15-18-8-5-9-19-15/h1,5,8-9,13H,3-4,6-7,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIAPKSVWABEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.